4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a pyrazole ring substituted with a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide Formation: The final step involves the reaction of the nitrated pyrazole with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its sulfonamide structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in folic acid synthesis, similar to other sulfonamides.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
CAS No. |
62537-87-5 |
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Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(3-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-4-6-15(7-5-11)25(23,24)18-12-9-17-19(10-12)13-2-1-3-14(8-13)20(21)22/h1-10,18H,16H2 |
InChI Key |
RJDIRPZUHWSIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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